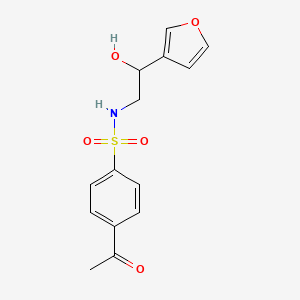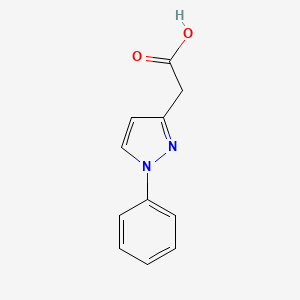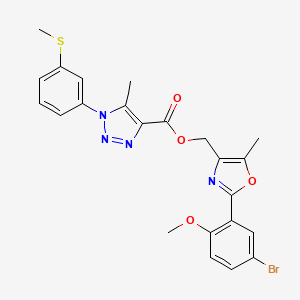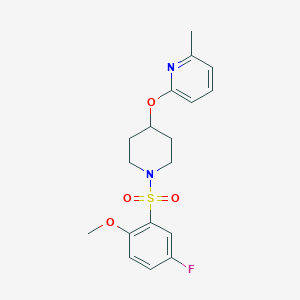![molecular formula C21H18FN3O4 B2831227 (4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(morpholino)methanone CAS No. 1359224-04-6](/img/structure/B2831227.png)
(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a fluoroquinolin-3-yl group, and a morpholino group . These groups are common in many pharmaceuticals and could suggest potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally .Applications De Recherche Scientifique
Cancer Detection and Treatment
(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH): , a derivative of our compound, has been synthesized and characterized. Researchers have harnessed its properties for detecting the carcinogenic heavy metal ion, lead (Pb²⁺) , using an electrochemical approach. By depositing a thin layer of BDMMBSH on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF), they developed a sensitive and selective Pb²⁺ sensor. The sensor exhibited impressive sensitivity (2220.0 pA μM⁻¹ cm⁻²), a low limit of quantification (LOQ) of 320.0 mM, and a limit of detection (LOD) of 96.0 pM .
Anticancer Activity Enhancement
Another related compound, 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide , has shown promise in combination with the chemotherapy drug doxorubicin . When paired with doxorubicin, it significantly enhances the anticancer activity against human colorectal carcinoma cells (LS180). This enhancement is evident through improved IC₅₀ values, increased caspase-3 activity, and reduced colony formation ability of LS180 cells after treatment .
Selective Cytotoxicity
The compound 1-benzo[1,3]dioxol-5-yl-3-(4-fluorophenyl)-1H-pyrazole and its derivatives exhibit good selectivity between cancer cells and normal cells (IC₅₀ > 30 μM). This selectivity makes them potential candidates for targeted cancer therapies .
Novel Pyrazole Derivatives
Researchers have synthesized novel benzo[d][1,3]dioxole gathered pyrazole derivatives by reacting chalcones with phenyl hydrazine. These compounds hold promise for various applications due to their unique structure and potential biological activities .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-ylamino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c22-13-1-3-17-15(9-13)20(24-14-2-4-18-19(10-14)29-12-28-18)16(11-23-17)21(26)25-5-7-27-8-6-25/h1-4,9-11H,5-8,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSFGMGBLOMDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC5=C(C=C4)OCO5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2831144.png)

![1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2831149.png)
![4-cyano-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2831150.png)

![4-tert-butyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2831152.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxypropanamido)benzofuran-2-carboxamide](/img/structure/B2831157.png)
![5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2831159.png)

![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2831161.png)
![3-phenyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B2831162.png)
